Tris(2-bromophenyl)phosphane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

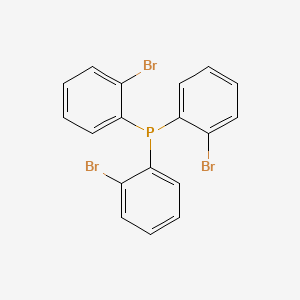

Tris(2-bromophenyl)phosphane is an organophosphorus compound characterized by the presence of three bromophenyl groups attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties. It is commonly used as a ligand in various catalytic processes and has applications in both academic research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(2-bromophenyl)phosphane typically involves the reaction of 2-bromophenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:

- Preparation of 2-bromophenylmagnesium bromide (Grignard reagent) by reacting 2-bromobromobenzene with magnesium in anhydrous ether.

- The Grignard reagent is then reacted with phosphorus trichloride to yield this compound.

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Coordination with Transition Metals

Tris(2-bromophenyl)phosphane acts as a ligand in transition metal-catalyzed reactions. Its steric bulk and electron-deficient nature enhance catalytic activity in cross-coupling reactions, such as:

-

Suzuki-Miyaura couplings : Facilitates aryl-aryl bond formation via palladium complexes.

-

Buchwald-Hartwig aminations : Stabilizes palladium intermediates in C–N bond-forming reactions.

Mechanism : The phosphorus atom donates electron density to the metal center (e.g., Pd⁰ or Ni⁰), forming a stable complex that activates substrates for oxidative addition or transmetallation steps. Bromine substituents increase electrophilicity at the aryl ring, promoting reactivity .

Oxidation Reactions

The compound undergoes oxidation to form phosphine oxides under mild conditions:

C18H12Br3P+H2O2→C18H12Br3PO+H2O

Conditions : Hydrogen peroxide (30%) in ethanol at 25°C for 6 hours.

Substitution Reactions

The bromine atoms on the aryl rings participate in nucleophilic aromatic substitution (SNAr):

-

Amine substitution : Reaction with primary amines (e.g., methylamine) yields tris(2-aminophenyl)phosphane derivatives.

-

Alkoxy substitution : Methoxide ions replace bromine, forming tris(2-methoxyphenyl)phosphane.

Key Factors :

-

Polar aprotic solvents (e.g., DMF) accelerate reactivity.

-

Electron-withdrawing groups on the aryl ring enhance SNAr kinetics.

Hexamerization via Phosphine Catalysis

A striking domino reaction involving six units of methyl 2-(bromomethyl)acrylate (1a ) produces bicyclic product 2 with high regio- and stereoselectivity :

Reaction Conditions and Yields

| Entry | Phosphine Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | PPh₃ | TEA | RT | 81 |

| 2 | PPh₃ | TEA | 40 | 77 |

| 11 | (2-Furyl)₃P | TEA | RT | 69 |

Mechanistic Pathway :

-

Conjugate addition of phosphine to 1a generates a phosphonium intermediate.

-

Ylide formation via dehydrobromination.

-

Triene generation after phosphine elimination.

-

Diels-Alder cycloadditions : Two consecutive [4+2] reactions assemble the bicyclic structure with exo-selectivity .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

| Property | This compound | Tris(2-Methoxyphenyl)phosphane |

|---|---|---|

| Electron Effect | Electron-deficient | Electron-rich |

| Substitution Potential | High (Br参与SNAr) | Low |

| Catalytic Efficiency | Superior in oxidative addn. | Moderate |

Stability and Handling

-

Sensitivity : Degrades under prolonged exposure to moisture or air .

-

Storage : Inert atmosphere (N₂/Ar) at –20°C.

This compound’s multifunctional reactivity makes it invaluable in organic synthesis, catalysis, and materials science. Its applications are continually expanding with ongoing research into novel reaction pathways .

Scientific Research Applications

Structure and Composition

- Chemical Formula : C18H12Br3P

- Molecular Weight : 418.00 g/mol

Reactivity

Tris(2-bromophenyl)phosphane exhibits several notable chemical behaviors:

- Oxidation : It can be oxidized to form phosphine oxides.

- Substitution Reactions : The bromine atoms can be replaced with various nucleophiles, allowing for the synthesis of diverse phosphine derivatives.

- Complexation : It forms stable complexes with transition metals, enhancing its utility in catalysis.

Catalysis

This compound serves as an effective ligand in several catalytic processes:

- Cross-Coupling Reactions : It is utilized in reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are crucial for forming carbon-carbon bonds. Studies have shown that this phosphane can facilitate high-yield reactions with aryl bromides and boronic acids under mild conditions .

- Hydrogenation Reactions : The compound is also employed in hydrogenation processes where it stabilizes transition metal catalysts, improving reaction rates and selectivity.

Organic Synthesis

In organic chemistry, this compound is instrumental in synthesizing biologically active molecules. Its ability to participate in nucleophilic substitution reactions allows chemists to create complex molecular architectures from simpler substrates. This feature is particularly valuable in drug development, where precise modifications of molecular structures are often required.

Material Science

The compound finds applications in the production of fine chemicals and polymers. Its role as a ligand can enhance the properties of polymeric materials, leading to advancements in materials science.

Case Study 1: Suzuki-Miyaura Coupling

In a study investigating the efficacy of this compound as a ligand for palladium-catalyzed Suzuki-Miyaura coupling, researchers reported yields exceeding 90% when coupling 4-bromoanisole with phenylboronic acid. The reaction was completed within 2.5 hours, demonstrating the phosphane's effectiveness under optimized conditions .

Case Study 2: Synthesis of Biologically Active Compounds

A research project focused on synthesizing novel phosphine oxides from this compound highlighted its utility in generating compounds with potential pharmaceutical applications. By employing various nucleophiles, the study successfully produced a range of substituted phosphines that exhibited promising biological activity.

Mechanism of Action

The mechanism by which tris(2-bromophenyl)phosphane exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming complexes that can facilitate various catalytic processes. The phosphorus atom in the compound acts as a Lewis base, donating electron density to the metal center, thereby stabilizing the metal and enhancing its reactivity.

Comparison with Similar Compounds

- Tris(2-methoxyphenyl)phosphine

- Tris(2,4,6-trimethoxyphenyl)phosphine

- Tris(2-(trimethylsilyl)phenyl)phosphine

Comparison: Tris(2-bromophenyl)phosphane is unique due to the presence of bromine atoms, which can participate in additional chemical reactions such as nucleophilic substitution. This makes it more versatile compared to its methoxy or trimethylsilyl analogs, which are primarily used for their electron-donating properties and steric effects.

Biological Activity

Tris(2-bromophenyl)phosphane, a phosphine compound with the formula C18H12Br3P, has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and implications based on recent research findings.

Chemical Structure and Properties

This compound consists of a phosphorus atom bonded to three 2-bromophenyl groups. The presence of bromine atoms significantly influences its chemical reactivity and interaction with biological systems. The compound's structure allows it to act as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Phosphination : Reacting bromobenzene derivatives with phosphorus trichloride.

- Substitution Reactions : Utilizing nucleophilic substitution to replace halogens with phosphine groups.

These methods require careful control of reaction conditions to optimize yield and purity.

Anticancer Properties

This compound and its derivatives have shown promising anticancer activities. Research indicates that phosphine compounds can induce apoptosis in various cancer cell lines. For example, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating significant inhibition of cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative | MCF-7 | 225 |

| Control (e.g., standard chemotherapeutic agents) | MCF-7 | 150 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined to be comparable to those of established antibiotics .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Phosphines can inhibit key enzymes involved in cancer cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels in cancer cells, leading to oxidative stress and apoptosis.

- Interaction with Biological Macromolecules : this compound can form complexes with proteins, potentially altering their function and stability.

Case Studies

-

Cytotoxicity Assessment : A study involving the treatment of MCF-7 cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability. The mechanism was linked to induced apoptosis as evidenced by increased levels of caspase-3 activity.

- Experimental Setup :

- Cells were treated for 24 hours.

- Viability was assessed using the MTT assay.

- Experimental Setup :

-

Antimicrobial Efficacy : In vitro tests conducted on bacterial strains revealed that the compound's derivatives had significant antibacterial effects, with specific focus on Pseudomonas aeruginosa.

- Results Summary :

- MIC values ranged from 40 to 50 µg/mL, indicating effective inhibition comparable to ceftriaxone.

- Results Summary :

Properties

CAS No. |

918323-08-7 |

|---|---|

Molecular Formula |

C18H12Br3P |

Molecular Weight |

499.0 g/mol |

IUPAC Name |

tris(2-bromophenyl)phosphane |

InChI |

InChI=1S/C18H12Br3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H |

InChI Key |

PDINTDJSHHRBKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)P(C2=CC=CC=C2Br)C3=CC=CC=C3Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.